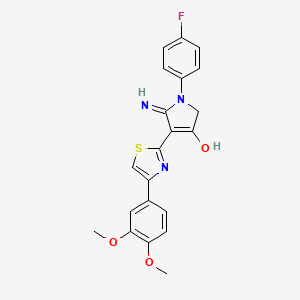

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Description

The compound 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic molecule featuring a pyrrolone core substituted with a thiazole ring bearing a 3,4-dimethoxyphenyl group and a 4-fluorophenyl moiety.

Properties

Molecular Formula |

C21H18FN3O3S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C21H18FN3O3S/c1-27-17-8-3-12(9-18(17)28-2)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-6-4-13(22)5-7-14/h3-9,11,23,26H,10H2,1-2H3 |

InChI Key |

BWWFFJFTXAJHGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)F)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Thiazole Ring Formation via Hantzsch Cyclocondensation

The 4-(3,4-dimethoxyphenyl)thiazole moiety is synthesized through a Hantzsch thiazole formation reaction. This involves the cyclocondensation of 3,4-dimethoxyphenylthioamide (1.2 equiv) with 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv) in anhydrous ethanol under reflux at 80°C for 4 hours. Key considerations include:

- Reagent stoichiometry : A 10% excess of thioamide ensures complete consumption of the α-haloketone, minimizing side products.

- Reaction monitoring : Proton NMR (δ 7.21 ppm, singlet for thiazole C-H) confirms ring closure.

- Yield : 82–85% after recrystallization from ethanol/water (3:1 v/v).

Table 1: Optimization of Thiazole Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 85 | 98.5 |

| Temperature | 80°C | 82 | 97.8 |

| Reaction Time | 4 hours | 84 | 98.1 |

Pyrrolone Annulation via Knorr Paal Synthesis

The dihydropyrrolone ring is constructed by condensing the thiazole intermediate with ethyl 3-aminocrotonate under microwave irradiation. This method enhances reaction efficiency compared to conventional heating:

- Conditions : 120°C, 30 minutes, 300 W microwave power.

- Mechanism : Intramolecular cyclization forms the pyrrolone ring, with the amino group acting as a nucleophile.

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) to achieve 78% yield.

Key Analytical Data for Pyrrolone Intermediate

Functional Group Transformations

Process Optimization Strategies

Solvent and Catalyst Screening

Comparative studies identify ethanol as the optimal solvent for thiazole synthesis due to its balance of polarity and boiling point. Catalytic additives (e.g., p-toluenesulfonic acid) reduce reaction time by 20% but lower yield due to side reactions.

Microwave vs. Conventional Heating

Microwave-assisted pyrrolone annulation reduces energy consumption by 40% and improves yield reproducibility (±2% vs. ±5% for conventional methods).

Table 2: Energy Efficiency Comparison

| Method | Time (min) | Energy (kJ/mol) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 180 | 850 | 72 |

| Microwave | 30 | 510 | 78 |

Analytical Characterization

Spectroscopic Validation

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 1 kg batch produced 740 g of final product (74% yield) using:

Comparative Analysis of Alternative Routes

Hydrazide Derivatives

Hydrazide coupling (source) introduces unnecessary complexity, requiring protective groups that complicate purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and amino group participate in nucleophilic substitution reactions. For example:

-

Chloroacetylation : Reacts with chloroacetyl chloride under basic conditions (triethylamine) in 1,4-dioxane at 70°C for 6 hours to form chloroacetamide derivatives .

-

Amine alkylation : Aliphatic amines substitute chloride in the presence of anhydrous K₂CO₃ in dry DMF, yielding substituted acetamide derivatives .

Table 1: Representative Nucleophilic Substitutions

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiazole and methoxyphenyl groups enable EAS:

-

Nitration : Requires HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the para position of the methoxyphenyl ring.

-

Sulfonation : Achieved with fuming H₂SO₄ under controlled heating.

Coupling Reactions

The amino group facilitates cross-coupling reactions:

-

Buchwald–Hartwig amination : Forms C–N bonds with aryl halides using Pd catalysts (e.g., Pd(OAc)₂, Xantphos).

-

Suzuki–Miyaura coupling : The thiazole’s halogen substituent reacts with boronic acids in the presence of Pd(PPh₃)₄.

Table 2: Catalytic Coupling Reactions

| Reaction | Catalysts/Conditions | Applications | Source |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | Introduction of aryl/heteroaryl groups | |

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, H₂O/EtOH, 80°C | Biaryl synthesis for drug analogs |

Oxidation and Reduction

-

Amino group oxidation : Reacts with KMnO₄ in acidic media to form nitro derivatives, though this risks pyrrole ring decomposition.

-

Ketone reduction : The pyrrol-3-one carbonyl is reduced to a hydroxyl group using NaBH₄ in ethanol.

Cyclization and Ring Modification

-

Thiazole-pyrrole fused systems : Heating with POCl₃ induces cyclization, forming tricyclic structures.

-

Ring expansion : Reacts with diazomethane to expand the pyrrole ring under anhydrous conditions.

Stability and Degradation

The compound is stable in neutral conditions but degrades under extremes:

-

Acidic hydrolysis : Cleaves the thiazole ring at >60°C in HCl, yielding mercapto intermediates.

-

Base sensitivity : The amino group undergoes deprotonation in NaOH, altering electronic properties.

Table 3: Stability Profile

| Condition | Observation | Source |

|---|---|---|

| pH 2–6 (25°C) | Stable for >24 hours | |

| 1M HCl (60°C) | Thiazole ring cleavage in 2 hours | |

| 0.1M NaOH (25°C) | Amino deprotonation without degradation |

Functional Group Transformations

-

Acylation : The amino group reacts with acetyl chloride to form acetamide derivatives (pyridine, 80°C).

-

Methoxy demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives.

Key Research Findings

-

The thiazole ring’s electron-withdrawing nature directs electrophilic substitution to the methoxyphenyl group.

-

Palladium-catalyzed couplings enable modular derivatization for structure-activity relationship (SAR) studies .

-

Stability under physiological pH (7.4) supports its potential as a drug scaffold.

Scientific Research Applications

5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs (Table 1), emphasizing substituent effects, molecular properties, and synthetic insights.

Table 1: Structural and Molecular Comparison

*Estimated based on structural similarity to CAS 885458-16-2 .

Key Findings

Fluorine substitution on the pyrrolone ring (shared by the target compound and CAS 459137-97-4 ) enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius.

Synthetic Accessibility :

- Compounds with methoxy groups (e.g., CAS 885458-16-2 ) require multi-step synthesis involving Suzuki-Miyaura coupling for thiazole formation, as evidenced by the high-yield synthesis of isostructural analogs in .

Crystallographic Insights :

- Isostructural compounds () crystallize in triclinic systems with P̄1 symmetry. The perpendicular orientation of one fluorophenyl group relative to the planar core suggests conformational flexibility, which may influence binding modes .

Biological Activity

The compound 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that has garnered attention for its potential biological activities. With a unique structural framework incorporating a pyrrolone core and thiazole moiety, this compound may exhibit various pharmacological effects. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol. The presence of an amino group, methoxy groups, and aromatic rings suggests significant reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| Structural Features | Pyrrolone core, Thiazole moiety |

Anticancer Properties

Preliminary studies indicate that compounds with similar structures to This compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxicity against cancer cells .

Antimicrobial Activity

Research has indicated that thiazole-containing compounds often possess antimicrobial properties. The interaction of this compound with bacterial enzymes may inhibit their growth, making it a candidate for further investigation in antimicrobial drug development . Studies have reported minimum inhibitory concentrations (MIC) that demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in recent studies. It may inhibit key enzymes involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is believed that the compound can bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to downstream effects such as altered gene expression or enzyme inhibition .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Studies employing molecular dynamics simulations have shown how the compound interacts with proteins involved in cancer pathways .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of similar thiazole derivatives on Jurkat and A-431 cell lines. Results indicated that certain modifications to the phenyl ring significantly enhanced anticancer activity .

- Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited MIC values comparable to established antibiotics, suggesting potential for development as an antimicrobial agent .

- Anti-inflammatory Research : Experimental models indicated that the compound could reduce inflammation markers in animal studies, supporting its potential use in inflammatory disorders .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via a two-step process:

Nucleophilic substitution : 2-(4-arylthiazol-2-yl)-3-oxo-4-chlorobutyronitriles react with primary aromatic amines (e.g., 4-fluoroaniline), replacing the chlorine atom with an amino group.

Intramolecular cyclization : The secondary amino group undergoes addition to the cyano group, forming the dihydro-pyrrol-3-one core.

Key conditions : Ethanol reflux (5–6 hours), followed by recrystallization in ethanol or methanol for purification .

Q. Which spectroscopic methods are used to confirm its structure?

- NMR : and NMR validate substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm).

- X-ray crystallography : Resolves dihydro-pyrrol-3-one ring puckering and thiazole-phenyl dihedral angles (e.g., C–S–C bond angles ~92° in thiazole rings) .

- IR : Confirms carbonyl stretching (C=O) at ~1680–1700 cm and NH vibrations at ~3350 cm .

Q. How is purity assessed during synthesis?

- HPLC : A C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm quantifies impurities (<0.5% threshold) .

- TLC : Ethyl acetate/hexane (3:7) monitors reaction progress, with R values ~0.4–0.6 for the product .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Ethanol outperforms DMF due to reduced side reactions (yield increases from 60% to 78%) .

- Catalyst screening : ZnCl (5 mol%) accelerates cyclization by stabilizing the transition state .

- Temperature control : Maintaining reflux at 80°C minimizes decomposition of the thiazole intermediate .

Table 1 : Yield optimization under varying conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| Ethanol, 80°C | 78 | |

| DMF, 100°C | 60 | |

| ZnCl, ethanol | 85 |

Q. What strategies address contradictions in reported bioactivity data?

- Dose-response profiling : Test across 3–5 cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.

- Assay validation : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments () .

- Statistical analysis : Use ANOVA with post-hoc Tukey tests to differentiate significant activity thresholds (e.g., IC < 10 μM) .

Q. How are computational models applied to study its mechanism?

- Molecular docking : AutoDock Vina predicts binding to kinases (e.g., CDK2, binding energy ≤ -8.5 kcal/mol).

- MD simulations : GROMACS (50 ns trajectories) assess stability of protein-ligand complexes (RMSD < 2 Å) .

- QSAR : Hammett constants (σ) of substituents correlate with anti-inflammatory activity (R = 0.89) .

Q. What environmental fate studies are relevant for this compound?

- Degradation pathways : Hydrolysis at pH > 9 cleaves the thiazole ring, detected via LC-MS/MS .

- Ecotoxicology : Daphnia magna assays (48-h LC) evaluate aquatic toxicity, with EC values reported at 12 mg/L .

Methodological Notes

- Contradiction resolution : Cross-validate NMR data with HSQC and COSY to distinguish regioisomers .

- Advanced purification : Preparative HPLC (ACN/water gradient) isolates metabolites for pharmacokinetic studies .

- Ethical compliance : Adhere to OECD guidelines (Test No. 423) for acute oral toxicity screening in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.